Superior SIRT2 Inhibitory Potency and Selectivity Compared to Classic Inhibitors AGK2 and SirReal2
Citreoindole demonstrates exceptional potency and selectivity as a SIRT2 inhibitor. In a comparative analysis of SIRT2 inhibitors, Citreoindole exhibits an IC50 of 0.028 µM against SIRT2, which is significantly lower (more potent) than the widely used tool compounds AGK2 (IC50 = 3.5 µM) and SirReal2 (IC50 = 0.14 µM) . Furthermore, its selectivity profile is remarkable, with IC50 values of 98 µM for SIRT1 and 200 µM for SIRT3 and SIRT5-7, indicating a selectivity window of over 3,500-fold for SIRT2 over SIRT1 . In contrast, AGK2 exhibits only a ~10-fold selectivity over SIRT1 and SIRT3, and while SirReal2 is more potent than AGK2, its selectivity profile is less well-defined and it shows activity at higher concentrations against other sirtuins . This data positions Citreoindole as a more precise tool for dissecting SIRT2-specific biology.
| Evidence Dimension | SIRT2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Citreoindole: SIRT2 IC50 = 0.028 µM; SIRT1 IC50 = 98 µM; SIRT3 IC50 = 200 µM; SIRT5-7 IC50 = 200 µM . |
| Comparator Or Baseline | AGK2: SIRT2 IC50 = 3.5 µM; SirReal2: SIRT2 IC50 = 0.14 µM . |
| Quantified Difference | Citreoindole is 125-fold more potent than AGK2 and 5-fold more potent than SirReal2 against SIRT2. It demonstrates >3,500-fold selectivity for SIRT2 over SIRT1. |
| Conditions | In vitro biochemical assay using recombinant human sirtuin enzymes. Assay conditions per manufacturer's (Cayman Chemical) validated protocol for Citreoindole; data for AGK2 and SirReal2 sourced from published literature and vendor data [REFS-1, REFS-2]. |
Why This Matters
This high potency and unmatched selectivity enable more definitive studies of SIRT2's role in cancer, neurodegeneration, and metabolism, minimizing off-target effects that confound results with less selective probes like AGK2.
